Cas no 1806570-79-5 (2-Fluoro-5-(2-oxopropyl)mandelic acid)

2-Fluoro-5-(2-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-5-(2-oxopropyl)mandelic acid
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- インチ: 1S/C11H11FO4/c1-6(13)4-7-2-3-9(12)8(5-7)10(14)11(15)16/h2-3,5,10,14H,4H2,1H3,(H,15,16)
- InChIKey: YNTRJONQPCRWRT-UHFFFAOYSA-N
- SMILES: FC1C=CC(CC(C)=O)=CC=1C(C(=O)O)O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 279
- XLogP3: 0.6
- トポロジー分子極性表面積: 74.6
2-Fluoro-5-(2-oxopropyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015026024-250mg |
2-Fluoro-5-(2-oxopropyl)mandelic acid |
1806570-79-5 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
Alichem | A015026024-1g |
2-Fluoro-5-(2-oxopropyl)mandelic acid |
1806570-79-5 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015026024-500mg |
2-Fluoro-5-(2-oxopropyl)mandelic acid |
1806570-79-5 | 97% | 500mg |
847.60 USD | 2021-06-18 |
2-Fluoro-5-(2-oxopropyl)mandelic acid 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
2-Fluoro-5-(2-oxopropyl)mandelic acidに関する追加情報
Comprehensive Analysis of 2-Fluoro-5-(2-oxopropyl)mandelic acid (CAS No. 1806570-79-5): Properties, Applications, and Industry Insights
2-Fluoro-5-(2-oxopropyl)mandelic acid (CAS No. 1806570-79-5) is a fluorinated derivative of mandelic acid, gaining significant attention in pharmaceutical and chemical research due to its unique structural features. The compound's fluoro-substituted aromatic ring and ketone-functionalized side chain make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential role in developing enzyme inhibitors and metabolically stable compounds, aligning with current trends in drug discovery targeting GPCRs and kinase pathways.
In the context of green chemistry, 2-Fluoro-5-(2-oxopropyl)mandelic acid has been explored for its compatibility with sustainable synthesis methods. Recent publications highlight its use in microwave-assisted reactions and flow chemistry systems, addressing the industry's demand for energy-efficient processes. The compound's chiral center also makes it valuable for asymmetric catalysis studies, a hot topic in organofluorine chemistry forums and academic discussions.
The analytical characterization of CAS 1806570-79-5 typically involves advanced techniques like LC-MS/MS and NMR spectroscopy, with particular focus on its 19F-NMR signature. This aligns with frequent search queries about fluorine NMR interpretation and structural elucidation methods. Quality control protocols emphasize the importance of monitoring enantiomeric purity, as impurities may affect downstream applications in chiral drug synthesis.
From a commercial perspective, 2-Fluoro-5-(2-oxopropyl)mandelic acid suppliers are increasingly addressing questions about storage stability and solubility profiles—common concerns found in search engine data. The compound shows optimal stability at -20°C under anhydrous conditions, with recommended solvents including DMSO and methanol for research applications. These practical details respond to frequently asked questions in research chemical forums.
Emerging applications in PET radiopharmaceuticals have brought new attention to fluorinated compounds like 1806570-79-5. Its structural motifs are being investigated for tracer development, particularly in neuroimaging and oncology diagnostics. This connection to precision medicine trends explains rising search volumes for terms like fluorinated imaging agents and biomarker discovery.
Regulatory aspects of 2-Fluoro-5-(2-oxopropyl)mandelic acid frequently appear in REACH compliance discussions and pharmaceutical guidelines. While not classified as hazardous under current systems, proper risk assessment protocols are recommended when handling powdered forms, reflecting growing industry emphasis on laboratory safety standards and chemical handling best practices.
The synthesis of CAS 1806570-79-5 often involves Friedel-Crafts acylation followed by stereoselective reduction, with recent optimizations focusing on atom economy and waste reduction. These process improvements respond to the chemical industry's shift toward green metrics and circular economy principles, topics generating substantial engagement in scientific communities and patent filings.
Academic interest in 2-Fluoro-5-(2-oxopropyl)mandelic acid is evidenced by its inclusion in studies about fluorine bioisosterism and metabolite identification. The compound's logP values and hydrogen bonding capacity make it a useful model for QSAR studies, particularly in medicinal chemistry courses and drug design workshops where these concepts are frequently searched.
Supply chain data indicates growing demand for 1806570-79-5 from contract research organizations and academic laboratories, with particular interest in custom synthesis services. This reflects broader market trends toward specialty chemicals and research intermediates, as seen in analytics from chemical procurement platforms and industry reports.
Future research directions for 2-Fluoro-5-(2-oxopropyl)mandelic acid may explore its potential in bioconjugation chemistry and prodrug development, areas generating substantial scientific discourse. The compound's balanced lipophilicity and hydrogen bond donors position it as an interesting candidate for formulation studies, addressing common search queries about drug delivery optimization and pharmacokinetic enhancement strategies.
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